molecular formula C11H11N3O2 B1295688 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole CAS No. 13788-94-8

3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole

Cat. No. B1295688
CAS RN: 13788-94-8
M. Wt: 217.22 g/mol
InChI Key: ULPBJGVRVXWECP-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles, which are heterocyclic aromatic organic compounds featuring a five-membered ring with two adjacent nitrogen atoms. The compound is characterized by the presence of a nitro group attached to the phenyl ring, which can significantly influence its chemical and physical properties.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-dicarbonyl compounds. In the case of 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine, a new synthetic approach was developed by condensing 1-amino-2-nitroguanidine with pentane-2,4-dione under alkaline catalysis, which improved upon the known method using acetic acid . Another related compound, (E)-3-(3-(4-nitrophenyl)triaz-1-en-1-yl)-1H-pyrazole-4-carbonitrile, was synthesized using a green and straightforward procedure involving a coupling reaction between 4-nitrophenyl diazonium chloride and 5-aminopyrazole-4-carbonitrile .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using spectroscopic methods such as IR, NMR, and X-ray diffraction. For instance, the structure of 1-(2-nitrobenzoyl)3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole was determined using these methods, and the molecular geometry was further analyzed using density functional theory (DFT) calculations . Similarly, the structure of (E)-3-(3-(4-nitrophenyl)triaz-1-en-1-yl)-1H-pyrazole-4-carbonitrile was confirmed by spectroscopic studies and theoretical calculations .

Chemical Reactions Analysis

Pyrazole derivatives can participate in various chemical reactions due to their reactive functional groups. For example, ruthenium(II) complexes of 4-arylazo-3,5-dimethylpyrazole were found to bind nitric oxide, resulting in an increase in fluorescence, indicating potential applications in NO photodelivery . The reactivity of these compounds can be influenced by the presence of electron-withdrawing or electron-donating groups, which affect the electron density and stability of the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are closely related to their molecular structure. The presence of substituents such as nitro groups can affect the compound's basicity, as seen in the pKa measurements and theoretical calculations of 1-nitroaryl-4,5-dihydropyrazoles . Additionally, the small energy gap between the frontier molecular orbitals of 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid suggests nonlinear optical activity . The electronic properties, such as HOMO and LUMO energies, are also crucial in determining the chemical behavior and potential applications of these compounds .

Mechanism of Action

Target of Action

The primary target of the compound 3,5-dimethyl-1-(4-nitrophenyl)pyrazole is the cAMP-specific 3’,5’-cyclic phosphodiesterase 4D and 4B . These enzymes play a crucial role in hydrolyzing the second messenger cAMP, which is a key regulator of many important physiological processes .

Mode of Action

3,5-dimethyl-1-(4-nitrophenyl)pyrazole interacts with its targets, the cAMP-specific 3’,5’-cyclic phosphodiesterase 4D and 4B, by hydrolyzing the second messenger cAMP . This action results in the regulation of many important physiological processes .

Biochemical Pathways

The biochemical pathway affected by 3,5-dimethyl-1-(4-nitrophenyl)pyrazole involves the cAMP-specific 3’,5’-cyclic phosphodiesterase 4D and 4B . The downstream effects of this interaction include the regulation of many important physiological processes .

Result of Action

The molecular and cellular effects of the action of 3,5-dimethyl-1-(4-nitrophenyl)pyrazole involve the regulation of many important physiological processes through the hydrolysis of the second messenger cAMP .

Action Environment

The action, efficacy, and stability of 3,5-dimethyl-1-(4-nitrophenyl)pyrazole can be influenced by environmental factors. For instance, in the context of nonlinear optical materials, the absorption of laser light by a crystal of 3,5-dimethyl-1-(4-nitrophenyl)pyrazole can cause a noticeable temperature rise in the crystal . This absorption may undesirably shift the refractive indices of the crystal . To suppress its absorption in the 1 μm wavelength region, the compound was deuterated .

properties

IUPAC Name

3,5-dimethyl-1-(4-nitrophenyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-8-7-9(2)13(12-8)10-3-5-11(6-4-10)14(15)16/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULPBJGVRVXWECP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=C(C=C2)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70291403
Record name 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole
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Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13788-94-8
Record name 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole
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Record name 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole
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Record name 13788-94-8
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Record name 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole
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Q & A

Q1: What makes DMNP a suitable candidate for nonlinear optical applications?

A1: DMNP exhibits a high nonlinear optical coefficient, making it efficient at frequency conversion processes like second harmonic generation (SHG). [] This means that DMNP can be used to generate light at a new frequency, which is double the frequency of the incident light. This property is valuable for applications like compact visible light sources. []

Q2: What is a major drawback of using DMNP in optical applications, and how can it be addressed?

A2: A significant challenge with DMNP is its absorption of laser light, leading to undesirable temperature increases within the crystal and affecting its optical properties. [] To mitigate this, researchers have explored deuterating DMNP. Deuteration involves replacing hydrogen atoms with deuterium, a heavier isotope. Studies have shown that deuterating the pyrazole ring, particularly the methyl groups, effectively reduces infrared absorption, thus minimizing temperature increases under laser irradiation. []

Q3: Has any research focused on manipulating the structure of DMNP for specific optical applications?

A3: Yes, researchers have successfully employed electron-beam writing to fabricate periodic structures within DMNP waveguides. [] This technique allows for the creation of regions with tailored optical properties within the material. By controlling the irradiation, DMNP can be transformed into an amorphous phase lacking optical anisotropy, effectively creating areas with zero SHG coefficients. [] This precise control over structure allows for the fabrication of quasi-phase-matched devices, enhancing the efficiency of SHG within the material.

Q4: What is the crystal structure of DMNP, and how does it influence its properties?

A4: DMNP crystallizes in a structure where the benzene and pyrazole rings are not perfectly aligned, exhibiting a dihedral angle of 31.38° between them. [] This non-planar conformation is noteworthy as it influences the molecule's overall polarity and, consequently, its nonlinear optical properties. Additionally, the nitro group lies almost coplanar with the benzene ring. [] This structural feature further contributes to the molecule's polarity and its ability to interact with light.

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